5-(Pentan-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(Pentan-3-yl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pentan-3-yl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan-2-carboxylic acid with pentan-3-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the pentan-3-yl group to the furan ring. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Pentan-3-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Pentan-3-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its pharmacological activities.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Pentan-3-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of microbial growth or modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the pentan-3-yl group, making it less hydrophobic.
5-(Hydroxymethyl)furan-2-carboxylic acid: Contains a hydroxymethyl group instead of a pentan-3-yl group, affecting its reactivity and solubility.
Uniqueness
5-(Pentan-3-yl)furan-2-carboxylic acid is unique due to the presence of the pentan-3-yl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-pentan-3-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
GSFFLIRVMHEMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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